molecular formula C22H26BrN3O4 B236947 Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate

Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate

Cat. No. B236947
M. Wt: 476.4 g/mol
InChI Key: DHKSDOLOCWFSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate, also known as BPAE, is a chemical compound used in scientific research. This compound has gained significant attention due to its potential application in the development of new drugs for various diseases. The purpose of

Mechanism Of Action

Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate is a potent inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate increases the levels of these neurotransmitters in the brain, which can lead to improved mood and cognitive function.

Biochemical And Physiological Effects

Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of using Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate in lab experiments is its potent inhibitory effect on MAO. This makes it a useful tool for studying the role of neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate is its potential toxicity. Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate. One direction is the development of new drugs based on the structure of Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate. Another direction is the study of the effects of Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate on other enzymes and neurotransmitters. Finally, the study of the toxicity and pharmacokinetics of Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate is an important direction for the development of new drugs based on this compound.
Conclusion
In conclusion, Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential application in the development of new drugs for various diseases. Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate is a potent inhibitor of MAO, which makes it a useful tool for studying the role of neurotransmitters in various physiological and pathological conditions. However, the potential toxicity of Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate at high concentrations is a limitation for its use in certain experiments. There are several future directions for the study of Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate, including the development of new drugs based on its structure, the study of its effects on other enzymes and neurotransmitters, and the study of its toxicity and pharmacokinetics.

Synthesis Methods

Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate can be synthesized using a multi-step process. The first step involves the reaction of 4-bromoanisole with acetic anhydride to form 4-bromoacetanisole. The second step involves the reaction of 4-bromoacetanisole with piperazine to produce 4-(4-ethyl-1-piperazinyl)anisole. The third step involves the reaction of 4-(4-ethyl-1-piperazinyl)anisole with 3-nitrobenzoyl chloride to form methyl 3-{[(4-nitrophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate. Finally, the fourth step involves the reduction of the nitro group to form Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate.

Scientific Research Applications

Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate has been extensively studied for its potential application in the development of new drugs for various diseases. Some of the diseases that Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate has been studied for include cancer, Alzheimer's disease, and Parkinson's disease. Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate has also been studied for its potential application in the treatment of depression and anxiety disorders.

properties

Product Name

Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate

Molecular Formula

C22H26BrN3O4

Molecular Weight

476.4 g/mol

IUPAC Name

methyl 3-[[2-(4-bromophenoxy)acetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C22H26BrN3O4/c1-3-25-10-12-26(13-11-25)20-9-4-16(22(28)29-2)14-19(20)24-21(27)15-30-18-7-5-17(23)6-8-18/h4-9,14H,3,10-13,15H2,1-2H3,(H,24,27)

InChI Key

DHKSDOLOCWFSFH-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=C(C=C3)Br

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.